molecular formula C12H15Cl2N B12309698 trans-N-(3-Chloroallyl)-1-(R)-aminoindan Hydrochloride

trans-N-(3-Chloroallyl)-1-(R)-aminoindan Hydrochloride

Cat. No.: B12309698
M. Wt: 244.16 g/mol
InChI Key: XSGWVDYIYJOVCZ-COUKRICUSA-N
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Description

trans-N-(3-Chloroallyl)-1-®-aminoindan Hydrochloride: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chloroallyl group and an aminoindan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-N-(3-Chloroallyl)-1-®-aminoindan Hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indan derivatives and chloroallyl compounds.

    Reaction Conditions: The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of trans-N-(3-Chloroallyl)-1-®-aminoindan Hydrochloride may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield. The use of advanced analytical techniques, such as HPLC and NMR, is crucial for monitoring the production process.

Chemical Reactions Analysis

Types of Reactions

trans-N-(3-Chloroallyl)-1-®-aminoindan Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloroallyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

trans-N-(3-Chloroallyl)-1-®-aminoindan Hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-N-(3-Chloroallyl)-1-®-aminoindan Hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, receptor interactions, and downstream signaling pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    trans-N-(3-Chloroallyl)-1-(S)-aminoindan Hydrochloride: A stereoisomer with different biological activity.

    N-(3-Chloroallyl)-1-aminoindan Hydrochloride: Lacks the stereochemistry of the R-isomer.

    N-(3-Chloroallyl)-1-aminoindan: Without the hydrochloride salt form.

Uniqueness

trans-N-(3-Chloroallyl)-1-®-aminoindan Hydrochloride is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C12H15Cl2N

Molecular Weight

244.16 g/mol

IUPAC Name

(1R)-N-[(E)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C12H14ClN.ClH/c13-8-3-9-14-12-7-6-10-4-1-2-5-11(10)12;/h1-5,8,12,14H,6-7,9H2;1H/b8-3+;/t12-;/m1./s1

InChI Key

XSGWVDYIYJOVCZ-COUKRICUSA-N

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]1NC/C=C/Cl.Cl

Canonical SMILES

C1CC2=CC=CC=C2C1NCC=CCl.Cl

Origin of Product

United States

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